(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
Description
(2R,3R)-2-Amino-3-hydroxy-4-methyl-valeric acid (CAS: 87421-24-7) is a branched-chain amino acid derivative with a valeric acid backbone. Its structure features:
- A five-carbon chain (valeric acid) with a methyl group at the 4th position.
- Amino (-NH₂) and hydroxy (-OH) functional groups at the 2nd and 3rd carbons, respectively.
- R-configuration at both chiral centers (C2 and C3), conferring stereochemical specificity.
This compound is primarily used in laboratory research as a chiral building block or intermediate in organic synthesis, particularly for studying stereoselective reactions or bioactive molecules .
Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449109 | |
| Record name | (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87421-24-7 | |
| Record name | (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Chemical Synthesis via Aldol Condensation
One of the primary synthetic approaches to structurally related amino acids, such as (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid (a close analog), involves stereoselective aldol condensation. This method can be adapted for (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid by controlling stereochemistry through chiral auxiliaries or catalysts.
- Key reaction : Aldol condensation between (R)-2-aminopropionaldehyde derivatives and vinyl boranes.
- Outcome : High stereoselectivity yielding the desired stereoisomer.
- Reference example : Narita et al. demonstrated this method for a related amino acid constituent of bleomycin, achieving stereoselective synthesis with controlled stereochemistry at multiple centers.
This method is advantageous for its stereochemical control but requires careful selection of chiral starting materials and reagents.
Biogenetic-Like Synthesis and Acid Hydrolysis Products
The stereochemistry of 4-amino-3-hydroxy-2-methyl-n-valeric acid, closely related to this compound, has been established through X-ray crystallography and chemical studies. Biogenetic-like synthesis mimics natural biosynthetic pathways:
- Biogenetic origin : Derived from L-alanine and propionate, transformed to D-alanine and methylmalonate, then coupled.
- Synthetic steps :
- Coupling of precursors with decarboxylation.
- Selective reduction of keto groups using sodium borohydride (NaBH4) in tetrahydrofuran (THF).
- Diastereomer separation following reduction.
- Yield : Coupling yields around 43%, reduction yields up to 95%.
- Reference : This approach was detailed in a 1974 study focusing on the synthesis of bleomycin-related amino acid components.
This method leverages natural biosynthetic logic and is useful for producing stereochemically pure compounds.
Resolution and Halogenation-Based Synthetic Route
A patented method describes the preparation of (2R,3R)-3-(3-p-methoxy-phenyl)-2-methyl valeric acid derivatives, which can be analogously applied to the target compound:
- Starting material : 3-(3-p-methoxy-phenyl)-2-methyl valeric acid.
- Resolution : Use of resolving agents such as R-(+)-Alpha-Methyl benzylamine to obtain optically pure stereoisomers.
- Halogenation : Conversion of the acid to halides (Cl, Br, I) for further functionalization.
- Amidation and reduction : Formation of acid amides followed by reductive amination to yield the amino acid derivative.
- Purity and yield : High enantiomeric excess (ee% ~99.6%) with moderate yield (~18%).
- Reference : Detailed in patent CN102838493A, this multi-step process emphasizes stereochemical purity and functional group transformations.
This method is suitable for large-scale synthesis with high stereochemical fidelity.
Microbiological and Enzymatic Preparation
Microbiological processes provide an alternative to chemical synthesis, particularly for optically active hydroxy amino acids:
- Starting material : Natural raw materials such as fenugreek seeds containing L-4-hydroxyisoleucine.
- Enzymatic transformation : Biotransformation using specific enzymes at mild temperatures (20-37 °C) to convert precursors into the target compound.
- Lactonization : Acid-catalyzed lactonization followed by heat treatment to stabilize the product.
- Reaction conditions : pH adjustment (1-3), temperature control (~80 °C), and reaction time (20-90 minutes).
- Advantages : Environmentally friendly, stereospecific, and uses renewable raw materials.
- Reference : EP0623580A1 describes this microbiological process for optically active 2-keto-3-methyl-4-hydroxyvaleric acid, a close structural analog.
This method is attractive for sustainable production and high stereochemical purity.
Synthetic Strategies Involving Activated Intermediates and Protecting Groups
Complex synthetic routes involve protecting groups and activated intermediates for amino acid derivatives:
- Key steps :
- Conversion of amino acids to acid chlorides using thionyl chloride (SOCl2).
- Protection of amino groups with phthalimido groups.
- Coupling with diamines under inert atmosphere.
- Hydrazine treatment and triethylamine addition to form diamide diamines.
- Final hydrolysis and precipitation to isolate the target compound.
- Reaction monitoring : Careful removal of SOCl2 is critical to avoid side reactions.
- Yields : Up to 83% for hydrolysis and precipitation steps.
- Reference : US7060818B2 patent outlines such multi-step synthetic sequences for macrocyclic tetraamido compounds, adaptable for amino acid derivatives.
This approach is useful for complex molecules requiring multiple protection/deprotection steps.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The stereochemistry of the compound is critical and must be controlled either by chiral starting materials or enzymatic selectivity.
- Aldol condensation and biogenetic-like synthesis are well-established for similar amino acids and can be adapted to the target compound.
- Resolution techniques combined with halogenation and amidation allow for high enantiomeric purity but may have moderate overall yields.
- Microbiological methods offer a green alternative, using natural substrates and enzymes to achieve stereospecific synthesis.
- Multi-step synthetic routes involving protecting groups and activated intermediates are useful for complex derivatives but require careful reaction condition control.
- The choice of method depends on scale, desired purity, stereochemical requirements, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group in the precursor can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (R-X), where R is an alkyl group and X is a halogen
Major Products Formed
Oxidation: Formation of a keto acid
Reduction: Formation of a hydroxyl acid
Substitution: Formation of substituted amino acids
Scientific Research Applications
Chemistry
The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules. Its unique stereochemistry is crucial for developing various pharmaceuticals and agrochemicals.
Biology
Research indicates its involvement in metabolic pathways, particularly in the metabolism of L-isoleucine. It has been studied for its potential as a biomarker for metabolic disorders.
Medicine
The compound is under investigation for its therapeutic effects:
- Enzyme Inhibition: Studies have shown that it can inhibit serine proteases, which are vital in various physiological processes.
- Antimalarial Activity: High-throughput screening has demonstrated its efficacy against Plasmodium falciparum, with significant activity observed at concentrations exceeding 7.5 μg/L.
Pharmacological Studies
Recent research highlights the compound's potential therapeutic applications:
- Antimicrobial Properties: Certain stereoisomers exhibit inhibitory effects on bacterial and fungal growth, suggesting possible applications in antimicrobial therapy.
- Metabolic Role: It plays a role in crucial metabolic pathways and may serve as a biomarker for metabolic disorders.
Case Studies and Research Findings
-
Antimalarial Activity:
- A study demonstrated significant activity against multiple strains of Plasmodium falciparum, indicating its potential as a therapeutic agent in malaria treatment.
-
Metabolic Role:
- Research indicates that this compound could be involved in crucial metabolic pathways and may serve as a biomarker for metabolic disorders.
Safety and Toxicity
Preliminary assessments suggest that (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid possesses low toxicity in mammalian cell lines such as HEK293 and HepG2. This favorable safety profile supports its potential for clinical applications.
Mechanism of Action
The mechanism of action of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs from Biopharmacule Speciality Chemicals Catalog ()
The following table summarizes compounds with structural similarities to (2R,3R)-2-amino-3-hydroxy-4-methyl-valeric acid:
Discussion of Differences:
Functional Group Variations: The brominated analog (2R,3S)-2,3-dibromopentanic acid lacks amino/hydroxy groups, making it more reactive in substitution reactions but less relevant to biochemical pathways .
Stereochemical Impact: The 2R,3R configuration in the target compound distinguishes it from diastereomers like (2r,3s)-3-amino-2-hydroxy-3-phenylpropanoic acid, which may exhibit divergent biological activity or metabolic stability .
Comparison with 3-Hydroxyvaleric Acid ()
3-Hydroxyvaleric acid shares the five-carbon backbone but lacks both the amino group and methyl substitution. Key contrasts include:
- Reactivity: The absence of an amino group limits its utility in peptide synthesis.
Biological Activity
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid, a chiral amino acid derivative, has garnered attention in biochemical research due to its unique stereochemistry and potential biological activities. This compound features an amino group, a hydroxyl group, and a methyl group attached to a valeric acid backbone, which influences its interactions within biological systems.
The synthesis of this compound typically employs chiral catalysts to ensure the correct stereochemistry. Asymmetric hydrogenation of precursor compounds using chiral rhodium or ruthenium catalysts is a common method. Additionally, biocatalytic processes utilizing enzymes are being explored for more environmentally friendly production methods.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and metabolic pathways. It may function as an enzyme inhibitor or activator, modulating various metabolic processes. The compound's stereochemistry significantly affects its binding affinity and specificity towards biological targets.
Pharmacological Studies
Recent studies have highlighted the compound's potential therapeutic applications. For instance, it has been investigated for its role in metabolic pathways and as a possible biomarker for certain diseases. Its antimalarial properties were examined through high-throughput screening (qHTS), revealing its efficacy against multiple strains of Plasmodium falciparum with varying potencies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2S,3s)-2-amino-3-hydroxy-4-methyl-valeric acid | Enantiomer | Different biological activities compared to (2R,3r) |
| 2-amino-3-hydroxy-4-methyl-pentanoic acid | Structural isomer | Varies in functional group arrangement |
The unique stereochemistry of this compound distinguishes it from its enantiomers and isomers, potentially leading to distinct biological activities and interactions.
Case Studies and Research Findings
- Antimalarial Activity : A study conducted on the compound's efficacy against Plasmodium falciparum demonstrated significant activity across various laboratory isolates. The compound was shown to reduce parasite viability significantly at concentrations exceeding 7.5 μg/L .
- Metabolic Role : Research indicates that this compound could be involved in crucial metabolic pathways, potentially serving as a biomarker for metabolic disorders .
Safety and Toxicity
Preliminary assessments of the compound's safety profile indicate that it possesses low toxicity in mammalian cell lines such as HEK293 and HepG2. This suggests a favorable therapeutic index for potential clinical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves stereoselective strategies such as asymmetric catalysis or enzymatic resolution. For example, Boc-protected intermediates (e.g., Boc-2-amino acids) are often used to preserve stereochemistry during coupling reactions, followed by deprotection under acidic conditions (TFA/CH2Cl2) . Key parameters include solvent polarity (e.g., CH2Cl2 for low interference with chiral centers) and temperature control to minimize racemization. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to verify enantiomeric purity .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
-
X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks.
-
NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 1.2–1.5 ppm for methyl groups; δ 3.8–4.2 ppm for hydroxyl and amino protons) .
-
Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C6H13NO3, theoretical [M+H]<sup>+</sup> = 148.0974) .
Table 1: Key Spectroscopic Data
Technique Key Peaks/Data Points Reference <sup>1</sup>H NMR δ 1.25 (d, 3H, CH3) <sup>13</sup>C NMR δ 175.2 (COOH), 65.4 (C-OH) HRMS [M+H]<sup>+</sup> = 148.0974 (obs.)
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation .
- Storage : Inert atmosphere (N2 or Ar) at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of this compound in aqueous vs. nonpolar environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Key parameters include:
- Solvent dielectric constant : Polar solvents stabilize zwitterionic forms via hydrogen bonding.
- pKa prediction : Amino group pKa ~9.2; carboxyl group pKa ~2.3, affecting protonation states in biological systems .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
-
Dose-response standardization : Use consistent molar concentrations across assays (e.g., 1–100 µM).
-
Control for stereochemical impurities : Chiral purity >98% verified via HPLC .
-
Reproducibility checks : Cross-validate results in multiple cell lines (e.g., HEK293 vs. HepG2) .
Table 2: Comparative Bioactivity Data
Study IC50 (µM) Cell Line Purity (%) Reference A (2023) 12.5 ± 1.2 HEK293 99.5 B (2024) 45.7 ± 3.8 HepG2 97.0
Q. How does the compound’s stereochemistry influence its interaction with enzymatic targets (e.g., aminotransferases)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
